molecular formula C16H10ClNO4 B11428045 Anticancer agent 93

Anticancer agent 93

Cat. No.: B11428045
M. Wt: 315.71 g/mol
InChI Key: OLUXHDREXNYHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer agent 93: is a 4-Hydroxycoumarin derivative known for its potential in inhibiting the invasion and migration of lung cancer cells. This compound has shown promise in modulating the expression of epithelial-mesenchymal transition effectors, making it a valuable candidate in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 93 involves the incorporation of 4-Hydroxycoumarin as a core structure. The synthetic route typically includes the following steps:

    Formation of the Coumarin Core: The initial step involves the synthesis of the coumarin core through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Functionalization: The coumarin core is then functionalized by introducing various substituents at specific positions to enhance its anticancer properties. This step may involve reactions such as alkylation, acylation, or halogenation.

    Final Coupling: The final step involves coupling the functionalized coumarin with other moieties to form the desired derivative. This step may require the use of coupling agents and specific reaction conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Anticancer agent 93 can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the coumarin core, altering its biological activity.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new substituents to the coumarin core, enhancing its anticancer properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation may involve reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions are various derivatives of this compound with modified functional groups, which may exhibit different levels of anticancer activity.

Scientific Research Applications

Chemistry: Anticancer agent 93 is used as a model compound in the study of coumarin derivatives and their chemical properties. Researchers investigate its reactivity, stability, and potential for further functionalization.

Biology: In biological research, this compound is studied for its effects on cancer cell lines. It is used to explore the mechanisms of cancer cell invasion and migration, as well as its potential to induce apoptosis and cell cycle arrest.

Medicine: The primary application of this compound in medicine is its potential as an anticancer drug. Preclinical studies focus on its efficacy in inhibiting tumor growth and metastasis, with the aim of developing it into a therapeutic agent for cancer treatment.

Industry: In the pharmaceutical industry, this compound is explored for its potential to be developed into a commercial anticancer drug. Its synthesis, formulation, and delivery methods are optimized for clinical use.

Mechanism of Action

Anticancer agent 93 exerts its effects by modulating the expression of epithelial-mesenchymal transition effectors. This modulation leads to the inhibition of cancer cell invasion and migration. The compound targets specific molecular pathways involved in cell adhesion, motility, and survival, ultimately inducing apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

    4-Hydroxycoumarin Derivatives: Other derivatives of 4-Hydroxycoumarin, such as warfarin and dicoumarol, have been studied for their anticoagulant and anticancer properties.

    Coumarin-Based Compounds: Compounds like esculetin and umbelliferone, which are also based on the coumarin scaffold, exhibit various biological activities, including anticancer effects.

Uniqueness: Anticancer agent 93 is unique due to its specific ability to inhibit the invasion and migration of lung cancer cells through the modulation of epithelial-mesenchymal transition effectors. This targeted mechanism of action distinguishes it from other coumarin-based compounds and highlights its potential as a novel anticancer agent .

Properties

Molecular Formula

C16H10ClNO4

Molecular Weight

315.71 g/mol

IUPAC Name

3-chloro-N-(4-hydroxy-2-oxochromen-3-yl)benzamide

InChI

InChI=1S/C16H10ClNO4/c17-10-5-3-4-9(8-10)15(20)18-13-14(19)11-6-1-2-7-12(11)22-16(13)21/h1-8,19H,(H,18,20)

InChI Key

OLUXHDREXNYHFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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